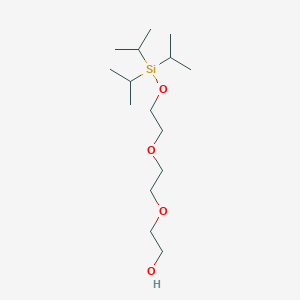
2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related chemical structures demonstrates the broad interest in synthesizing novel compounds for various applications, including the development of new materials, studying chemical reactions, and understanding molecular interactions. For example, the photocyclization of related compounds in acetonitrile has afforded new compounds with potential for further chemical investigation, showcasing the methods of synthesizing complex molecules from simpler precursors (Arai et al., 1991).
Analytical Method Development
The development of sensitive and specific analytical methods for the quantification of chemical compounds in biological matrices is crucial for supporting pre-clinical and clinical studies. A study by Yang et al. (2004) highlights the development of an automated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantitative determination of a structurally related compound in plasma, demonstrating the importance of analytical methods in drug development and pharmacokinetic studies (Yang et al., 2004).
Green Chemistry Applications
The push towards more environmentally friendly chemical syntheses has led to the exploration of catalysts that can drive reactions efficiently and with minimal environmental impact. Murugesan et al. (2016) explored a nanocrystalline titania-based sulfonic acid material as a catalyst for the synthesis of compounds with quinoxaline structures under solvent-free conditions, highlighting the application of green chemistry principles in synthesizing compounds that share a structural motif with 2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile (Murugesan et al., 2016).
Potential Therapeutic Applications
While avoiding specific details related to drug use and side effects, it's important to note that related compounds have been synthesized and evaluated for their biological activities, including antimicrobial properties. The synthesis of compounds for potential therapeutic applications underscores the importance of chemical research in drug discovery and development. For example, research on sulfonamides bearing quinazolin-4(3H)ones has led to compounds with notable antibacterial and antifungal activities, illustrating the potential for developing new therapeutics based on chemical scaffolds similar to the compound (Patel et al., 2010).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-15-9-11-27(12-10-15)22-21(25-18-7-2-3-8-19(18)26-22)20(14-24)30(28,29)17-6-4-5-16(23)13-17/h2-8,13,15,20H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLWPJRQNEQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2534281.png)

![1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide](/img/structure/B2534283.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid](/img/structure/B2534284.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2534289.png)
![3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide](/img/structure/B2534290.png)
![2,4-dichloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2534291.png)



![7-Methylsulfonyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2534300.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid](/img/structure/B2534301.png)
![2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534303.png)